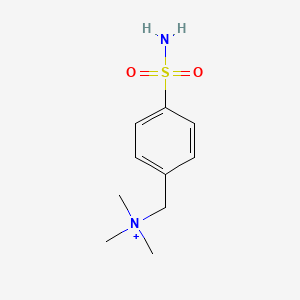

Quaternary ammonium sulfanilamide

Description

Structure

3D Structure

Properties

CAS No. |

21481-58-3 |

|---|---|

Molecular Formula |

C10H17N2O2S+ |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

trimethyl-[(4-sulfamoylphenyl)methyl]azanium |

InChI |

InChI=1S/C10H17N2O2S/c1-12(2,3)8-9-4-6-10(7-5-9)15(11,13)14/h4-7H,8H2,1-3H3,(H2,11,13,14)/q+1 |

InChI Key |

FMLBAQUWSXXOOW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)S(=O)(=O)N |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)S(=O)(=O)N |

Other CAS No. |

21481-58-3 |

Synonyms |

QAS SA quaternary ammonium sulfanilamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Quaternary Ammonium Sulfanilamide

General Synthetic Approaches for Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts, often referred to as quats, are compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent positive charge, independent of the solution's pH, is a defining feature of these molecules. wikipedia.org The synthesis of these compounds is primarily achieved through the alkylation of tertiary amines, a process known as quaternization. wikipedia.org

Menshutkin Reaction and Related Quaternization Techniques

The most prominent method for the synthesis of quaternary ammonium salts is the Menshutkin reaction. scienceinfo.com This reaction involves the conversion of a tertiary amine into a quaternary ammonium salt through its reaction with an alkyl halide. wikipedia.org It is a classic example of a bimolecular nucleophilic substitution (S N 2) reaction. nih.govtue.nl In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted, one-step mechanism involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halide bond, with the halide ion becoming the counter-anion to the newly formed quaternary ammonium cation. scienceinfo.comtue.nl

The reaction rate is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl Several factors influence the efficiency and rate of the Menshutkin reaction, including the nature of the alkyl halide, the structure of the tertiary amine, and the solvent used. wikipedia.orgrsc.org

Key Characteristics of the Menshutkin Reaction:

| Feature | Description |

| Reaction Type | Bimolecular Nucleophilic Substitution (S N 2) scienceinfo.comnih.gov |

| Reactants | Tertiary Amine (Nucleophile) + Alkyl Halide (Electrophile) wikipedia.org |

| Product | Quaternary Ammonium Salt wikipedia.org |

| Mechanism | Single-step, concerted formation of C-N bond and cleavage of C-X bond scienceinfo.comtue.nl |

Other quaternization techniques exist, such as reacting tertiary amines with esters of strong mineral acids (e.g., dimethyl sulfate) or with alkylene oxides in the presence of water. google.comepo.org Another mild and efficient method involves the use of methyl iodide and potassium bicarbonate in methanol (B129727), which is selective for quaternizing amino groups without affecting hydroxyl groups. cdnsciencepub.com

Precursors and Reactant Selection in Amine Quaternization

The selection of appropriate precursors is crucial for synthesizing quaternary ammonium salts with desired properties. The primary reactants are a tertiary amine and an alkylating agent. wikipedia.org

Tertiary Amines: The structure of the tertiary amine can vary widely, from simple trialkylamines to more complex structures containing different functional groups. mdpi.com The nucleophilicity of the amine is a key factor; more nucleophilic amines will react faster. However, steric hindrance around the nitrogen atom can significantly slow down the reaction rate. wikipedia.org

Alkylating Agents: Alkyl halides are the most common alkylating agents. wikipedia.org The reactivity of the alkyl halide follows the order: R-I > R-Br > R-Cl. nd.edu This trend is attributed to the leaving group ability of the halide, with iodide being the best leaving group. Benzylic, allylic, and α-carbonylated alkyl halides are particularly effective reactants due to the stability of the S N 2 transition state. wikipedia.org Other alkylating agents like dimethyl sulfate, benzyl (B1604629) chloride, and methyl chloride are also commonly employed under mild temperature conditions. rsc.orgepo.org Dimethyl carbonate (DMC) has emerged as a green, non-corrosive alkylating agent. rsc.org

General Synthetic Pathways for Sulfanilamide (B372717) Derivatives

Sulfanilamide and its derivatives, known as sulfa drugs, are a class of synthetic compounds characterized by a sulfonamide functional group (-SO₂NH₂). nih.gov The most common and traditional method for preparing sulfonamides involves the reaction of an aromatic sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.govfrontiersrj.com

A typical synthesis of sulfanilamide starts with a multi-step process from benzene (B151609) or aniline (B41778). nih.govwisc.edu For instance, the synthesis from aniline involves the following key steps:

Protection of the Amine Group: The amino group of aniline is first protected, typically by acetylation with acetic anhydride, to form acetanilide (B955). This protection is necessary to prevent unwanted side reactions of the amino group during the subsequent chlorosulfonation step. wisc.edu

Chlorosulfonation: The acetanilide is then reacted with chlorosulfonic acid. This introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the para position, yielding 4-acetamidobenzenesulfonyl chloride. nih.govwisc.edu

Amination: The sulfonyl chloride intermediate is then reacted with an excess of ammonia to form the sulfonamide, 4-acetamidobenzenesulfonamide. wisc.edu

Deprotection: Finally, the acetyl group is removed by acid hydrolysis to yield the final product, sulfanilamide (4-aminobenzenesulfonamide). nih.govwisc.edu

Modern synthetic approaches aim to improve efficiency and safety. For example, methods utilizing a Willis reagent, a type of silyl-sulfinylamine, offer an alternative route that can bypass the need for protecting groups and hazardous reagents like chlorosulfonic acid or gaseous SO₂. chemrxiv.orgchemrxiv.org Other advanced methods involve transition metal-catalyzed reactions to form the C-N bond or directly introduce the SO₂ moiety. frontiersrj.comeurekaselect.com

Specific Synthetic Routes to Quaternary Ammonium Sulfanilamide Compounds

The synthesis of this compound compounds involves combining the structural features of both a quaternary ammonium salt and a sulfanilamide derivative. This can be achieved through several strategic routes. One common approach involves a two-step process: first synthesizing a sulfanilamide derivative, and then introducing the quaternary ammonium group.

A documented method for preparing these compounds involves reacting the sodium or silver salts of sulfonamides with quaternary ammonium halides. researchgate.net This method relies on the nucleophilic character of the sulfonamide anion to displace the halide from the quaternary ammonium salt.

Another approach involves the development of cationic quaternary ammonium sulfonamide amino lipids (CSALs). nih.gov While the specific details are proprietary, the general strategy involves creating a lipid-like structure that incorporates both a sulfonamide linkage and a quaternized amino headgroup. The synthesis is guided by a rational design to optimize properties, suggesting a multi-step process where precursors containing the sulfonamide and tertiary amine functionalities are assembled before a final quaternization step. nih.gov

Reaction Mechanisms and Optimized Conditions

The primary reaction mechanism for attaching a quaternary ammonium group to a sulfanilamide backbone often involves nucleophilic substitution. For example, in the reaction of a sulfonamide salt with a quaternary ammonium halide, the sulfonamide anion acts as the nucleophile. researchgate.net

Optimizing reaction conditions is critical for achieving high yields and purity. In the rational design of CSALs, it was found that structural modifications significantly impacted efficacy. nih.gov

Factors for Optimization in CSAL Synthesis:

| Parameter | Favorable Outcome for Delivery Efficacy |

| Head Group | Shorter-chained dimethylamino head groups nih.gov |

| Side Chains | Acetate (B1210297) side chains nih.gov |

| Tail Structure | Higher carbon numbers in the lipid tails nih.gov |

These findings highlight that optimization involves not just the reaction conditions (temperature, time) but also the molecular design of the precursors themselves. nih.gov

Role of Solvents and Catalysts in Synthesis

Solvents: The choice of solvent plays a pivotal role, particularly in the quaternization step (Menshutkin reaction). Polar solvents are generally preferred because they stabilize the charged transition state of the S N 2 reaction, thereby increasing the reaction rate. nih.govresearchgate.net Polar aprotic solvents, such as acetonitrile (B52724), acetone (B3395972), and propylene (B89431) glycol, are known to be particularly effective at stabilizing reaction intermediates. rsc.org In contrast, the reaction is significantly slower in non-polar solvents. researchgate.net

Catalysts: While the Menshutkin reaction itself is not typically catalytic, the broader field of organic synthesis often employs catalysts for related transformations. In some cases, quaternary ammonium salts themselves can act as phase-transfer catalysts (PTCs). scienceinfo.comtaylorandfrancis.com PTCs are useful in heterogeneous reaction systems, such as those with an aqueous and an organic phase, by facilitating the transfer of a reactant (as an ion pair) from one phase to another where the reaction can occur. google.com For the synthesis of sulfonamides, various transition metals like Palladium (Pd), Copper (Cu), and Nickel (Ni) can be used as catalysts in cross-coupling reactions to form the necessary C-N or S-N bonds. frontiersrj.com

Yield Optimization and Reaction Efficiency

The efficient synthesis of quaternary ammonium sulfanilamides is a critical aspect of their development and application. High yields are desirable to maximize the output from a given amount of starting materials, thereby reducing waste and cost. Research has demonstrated that the synthesis of certain surface-attachable sulfonamide-containing quaternary ammonium antimicrobials can be achieved in high yields, ranging from 60-97% researchgate.netnih.govnih.gov.

The optimization of reaction conditions plays a pivotal role in achieving such high efficiency. Key parameters that are often manipulated to enhance yield include reaction time, temperature, and the choice of solvent and base. For instance, the synthesis of sulfonamide precursors, a key step in the formation of quaternary ammonium sulfanilamides, has been optimized by reacting 3-(dimethylamino)propylamine with an appropriate sulfonyl chloride in the presence of triethylamine (B128534) (NEt₃) in dichloromethane (B109758) (CH₂Cl₂) for 3 hours at room temperature rsc.org. This specific set of conditions facilitates a high-yield conversion to the desired sulfonamide precursors rsc.org.

In some cases, the absence of a base like NEt₃ is beneficial. For example, alkyl sulfonamide precursors have been successfully synthesized in moderate to high yields by adding the sulfonyl chloride to a solution of 3-(dimethylamino)propylamine in CH₂Cl₂ without a base, a modification aimed at preventing the formation of salt byproducts rsc.org.

The following table summarizes the reported yields for a series of synthesized surface-attachable sulfonamide-based quaternary ammonium compounds.

| Compound | Yield (%) | Physical State |

| 1a-8a | 60-97 | White-coloured crystalline solids |

| 1b-4b | 60-97 | Clear or golden brown-coloured oily gums |

Data sourced from multiple studies on surface-attached sulfonamide antimicrobials.

Novel Synthetic Strategies and Innovations

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, reduce environmental impact, and access novel molecular architectures. In the context of quaternary ammonium sulfanilamides, several innovative strategies have been explored.

One notable advancement is the use of microwave-assisted synthesis. This technique has been successfully employed for the synthesis of various quaternary ammonium salts, offering significant advantages over conventional heating methods mdpi.comresearchgate.net. These benefits include dramatically reduced reaction times, often from hours to minutes, and the ability to conduct reactions in the absence of a solvent or with minimal solvent, which aligns with the principles of green chemistry mdpi.comresearchgate.net. For instance, the microwave synthesis of twenty different quaternary ammonium salts has been reported with yields comparable to traditional methods mdpi.comresearchgate.net. The optimization of microwave synthesis involves careful control of temperature and time to maximize yield and prevent decomposition of the products mdpi.com.

Another innovative approach involves the use of modern reagents to circumvent the harsh conditions and hazardous materials associated with traditional sulfanilamide synthesis. The conventional synthesis of sulfanilamide often requires toxic reagents and involves multiple steps chemrxiv.orgresearchgate.net. A more contemporary and safer route utilizes a "Willis reagent," specifically O-(tert-Butyl)-N-sulfinylhydroxylamine (t-BuONSO), which acts as a stable and efficient source for the sulfinyl group chemrxiv.orgchemrxiv.orgresearchgate.net. This method can simplify the synthesis by allowing for a one-step addition of the sulfonamide group to a suitable precursor, such as a Grignard reagent, to produce the final sulfonamide after workup chemrxiv.orgresearchgate.net. This approach avoids the direct use of hazardous reagents like sulfur dioxide gas or chlorosulfonic acid chemrxiv.org.

Furthermore, novel strategies are being developed for the synthesis of primary sulfonamides through direct C-H activation, which represents a highly efficient and atom-economical approach researchgate.net. These modern synthetic methodologies hold significant promise for the future production of a wide range of this compound derivatives.

Structural Modifications and Derivative Design in Quaternary Ammonium Sulfanilamides

The modular nature of the this compound scaffold allows for extensive structural modifications to fine-tune its physicochemical and biological properties. By systematically altering different components of the molecule, researchers can design derivatives with specific characteristics.

Alkyl Chain Length Variation and its Synthetic Implications

The length of the alkyl chains attached to the quaternary ammonium nitrogen is a critical determinant of the compound's properties. The synthesis of derivatives with varying alkyl chain lengths is typically achieved by reacting a tertiary amine with a series of alkyl halides of different lengths in a Menschutkin reaction mdpi.comnih.gov. This bimolecular nucleophilic substitution (SN2) reaction is a straightforward method for producing quaternary ammonium salts mdpi.com.

The synthetic implications of varying the alkyl chain length are generally minimal in terms of the reaction mechanism itself. However, the physical properties of the resulting products can differ significantly, which may necessitate adjustments to the purification procedures. For instance, quaternary ammonium salts with shorter alkyl chains may precipitate directly from the reaction mixture, simplifying their isolation mdpi.com. In contrast, derivatives with longer alkyl chains may remain dissolved in the reaction solvent, requiring the addition of a low-polarity solvent like hexane (B92381) or diethyl ether to induce precipitation mdpi.com.

The choice of solvent can also play a role in the efficiency of the quaternization reaction. Solvents with a relatively low dielectric constant, such as chloroform, have been shown to be effective for the synthesis of some polymerizable quaternary ammonium monomers mdpi.com.

The following table illustrates the effect of alkyl chain length on the yield and purification method for a series of polymerizable quaternary ammonium monomers.

| Compound | Alkyl Chain Length | Yield (%) | Purification Method |

| AMadh1 | Short | 68.8 | Precipitation with hexane |

| AMadh2 | Short | 53.2 | Direct precipitation |

| AMsil1 | Long | 94.8 | Precipitation with hexane |

| AMsil2 | Long | 36.0 | Precipitation with hexane |

Data adapted from studies on the synthesis of polymerizable multifunctional quaternary ammonium compounds.

Substituent Effects on the Aromatic and Sulfonamide Moieties

Modifications to the aromatic ring and the sulfonamide group can significantly influence the electronic and steric properties of the molecule. The synthesis of such derivatives often involves starting with a substituted sulfanilamide precursor or introducing substituents at a later stage in the synthetic sequence.

The introduction of substituents on the aromatic ring can be achieved by using appropriately substituted starting materials, such as a substituted aniline in the initial steps of the synthesis. The nature and position of these substituents (e.g., electron-donating or electron-withdrawing groups) can impact the reactivity of the aromatic ring in subsequent reactions, such as electrophilic aromatic substitution.

Substitution on the sulfonamide nitrogen is a common strategy to create a diverse range of derivatives. This is typically achieved by reacting the sulfonyl chloride intermediate with a primary or secondary amine other than ammonia nih.gov. The choice of the amine determines the nature of the substituent on the sulfonamide nitrogen. This approach has been widely used to synthesize a vast library of sulfonamide-containing compounds.

The metabolic stability of the molecule can also be influenced by these substitutions. For example, replacing an amide group in a peptide backbone with a sulfonamide group is a strategy used to increase metabolic stability, as the sulfonamide group is inherently more resistant to cleavage by mammalian enzymes researchgate.net.

Incorporation of Heterocyclic Rings and Functional Groups

The incorporation of heterocyclic rings and various functional groups into the this compound structure can lead to compounds with unique properties and functionalities. The synthesis of such derivatives can be achieved through several strategies.

One approach involves the condensation of a sulfanilamide derivative with a reagent that contains a heterocyclic moiety. For example, heterocyclic derivatives of sulfanilamide have been synthesized by the diazotization of sulfanilamide followed by substitution and further condensation reactions to form rings such as isoxazoles researchgate.net. Another method involves the reaction of a Schiff base of sulfanilamide with reagents like thioglycollic acid or chloroacetyl chloride to yield thiazolidinone and azetidinone rings, respectively researchgate.net.

The synthesis of quaternary heterocyclic salts can also be accomplished using microwave-assisted methods, which can significantly reduce reaction times and improve yields mdpi.comresearchgate.net. This has been demonstrated for the synthesis of benzoindolenine, quinolinium, and sulfoindolenium salts mdpi.com.

The introduction of functional groups can be achieved by using starting materials that already contain the desired functionality or by performing chemical transformations on the synthesized this compound. For instance, the synthesis of polymerizable quaternary ammonium compounds has been accomplished by reacting a tertiary amine containing a methacrylate (B99206) group with alkyl halides that possess either a carboxylate or an organosilane functional group mdpi.com.

Synthesis of Surface-Attachable Quaternary Ammonium Sulfonamide Derivatives

The ability to covalently attach quaternary ammonium sulfanilamides to surfaces is crucial for creating materials with long-lasting antimicrobial properties. The synthesis of these surface-attachable derivatives involves the incorporation of a reactive group that can form a covalent bond with the target surface.

Two common strategies for creating surface-attachable derivatives are the incorporation of a silane (B1218182) or a benzophenone (B1666685) functionality.

Silane-Anchored Derivatives: These compounds are designed to bind to surfaces rich in hydroxyl groups, such as textiles. The synthesis involves the quaternization of a sulfonamide precursor with a haloalkyl silane nih.gov. The resulting silane-anchored quaternary ammonium salt can then be adhered to surfaces like textiles through a dip-coating process researchgate.netnih.govnih.gov.

Benzophenone-Anchored Derivatives: Benzophenone is a photo-activatable cross-linking agent. Quaternary ammonium sulfanilamides containing a benzophenone moiety can be synthesized by quaternizing the sulfonamide precursor with a benzophenone derivative nih.gov. These compounds can be applied to plastic surfaces via spray-coating and then covalently grafted to the surface through UV irradiation researchgate.netnih.govnih.gov.

The synthesis of these surface-attachable derivatives has been reported to proceed in high yields, typically between 60% and 97% researchgate.netnih.govnih.gov. The successful attachment to the surface can be confirmed by various analytical techniques, including contact angle measurements, anionic dye staining, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) researchgate.netnih.govnih.gov.

The following table provides examples of reactive functionalities used for surface attachment and the corresponding application methods.

| Reactive Functionality | Attachment Method | Target Surface |

| Silane | Dip-coating | Textiles |

| Benzophenone | UV grafting | Plastics |

Information compiled from studies on surface-attached sulfonamide antimicrobials.

Molecular Mechanisms and Interactions of Quaternary Ammonium Sulfanilamide

Fundamental Principles of Sulfonamide Antimicrobial Action at the Molecular Level

Sulfonamides represent a class of synthetic antimicrobial agents that function by interfering with the metabolic pathways of bacteria. Their efficacy is rooted in their structural similarity to an essential bacterial nutrient.

The primary target of sulfonamide antibiotics is dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govox.ac.uk This enzyme facilitates the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin (B103510) pyrophosphate to form dihydropteroate, a precursor to folic acid. nih.govyoutube.comebi.ac.uk Sulfonamides, due to their structural analogy to PABA, act as competitive inhibitors of DHPS. nih.govnih.gov By binding to the active site of the enzyme, they prevent the normal substrate from binding, thereby halting the production of dihydropteroate. youtube.com This inhibition is a key step in the bacteriostatic effect of sulfonamides, as it disrupts the synthesis of essential nucleic acids and proteins necessary for bacterial growth and replication. nih.gov

It is important to note that in hybrid compounds where a sulfanilamide (B372717) moiety is chemically linked to a quaternary ammonium (B1175870) salt, the primary antimicrobial activity has been attributed to the quaternary ammonium component. Research on certain surface-attached sulfonamide quaternary ammonium compounds has suggested that the sulfonamide functionality alone may not act as an antimicrobial agent without the presence of the quaternary ammonium group. nih.gov

The antimicrobial action of sulfonamides is a classic example of competitive antagonism. nih.gov Because of the structural resemblance between sulfanilamide and p-aminobenzoic acid (PABA), the drug competes with PABA for the active site of the dihydropteroate synthase enzyme. umd.edu Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo using PABA. umd.edu By successfully competing with PABA, sulfanilamide effectively blocks the folic acid synthesis pathway. nih.gov This leads to a depletion of folic acid, which is an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids, ultimately inhibiting bacterial growth. youtube.com The inhibitory effect of sulfonamides can be reversed by an excess of PABA, which is a characteristic feature of competitive inhibition. nih.gov

| Feature | Description | References |

| Target Enzyme | Dihydropteroate Synthetase (DHPS) | nih.govox.ac.uk |

| Mechanism | Competitive Inhibition | nih.govnih.gov |

| Competing Molecule | p-Aminobenzoic Acid (PABA) | umd.edu |

| Effect | Inhibition of Folic Acid Synthesis | youtube.com |

| Outcome | Bacteriostasis (Inhibition of Growth) | nih.gov |

Fundamental Principles of Quaternary Ammonium Compound (QAC) Antimicrobial Action

Quaternary ammonium compounds (QACs) are cationic surfactants with broad-spectrum antimicrobial activity. Their mechanism of action is primarily directed at the cell envelope of microorganisms, leading to structural and functional damage.

The initial step in the antimicrobial action of QACs is their adsorption onto the microbial cell surface. nih.gov This is driven by an electrostatic attraction between the positively charged quaternary nitrogen atom of the QAC and the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov Following adsorption, the hydrophobic alkyl chains of the QACs facilitate their penetration into the cell wall. nih.gov The effectiveness of this penetration can be influenced by the length of the alkyl chain. nih.gov

Once QACs traverse the cell wall, they interact with the cytoplasmic membrane, which is a critical barrier for the cell. The cationic head of the QAC molecule interacts with the negatively charged phosphate (B84403) groups of the phospholipids (B1166683) in the membrane bilayer. nih.gov Simultaneously, the hydrophobic tails of the QACs penetrate the hydrophobic core of the membrane. nih.gov This insertion disrupts the ordered structure of the lipid bilayer and can also lead to the denaturation of membrane-associated proteins that are essential for various cellular functions. nih.gov

The disruption of the cytoplasmic membrane's structure by QACs leads to an increase in its permeability. rsc.orgbiorxiv.org This loss of membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like RNA and proteins. mdpi.com The uncontrolled efflux of these vital cellular constituents disrupts the cell's osmotic balance and metabolic processes, ultimately leading to cell death. mdpi.com This process of membrane damage and subsequent lysis is a hallmark of the bactericidal activity of QACs. nih.gov

| Stage | Description | Key Interactions | References |

| 1. Adsorption | Initial binding of QACs to the microbial cell surface. | Electrostatic attraction between cationic QACs and negatively charged cell wall components. | nih.govnih.gov |

| 2. Penetration | Entry of QACs through the cell wall. | Hydrophobic interactions of alkyl chains with cell wall structures. | nih.gov |

| 3. Membrane Interaction | Disruption of the cytoplasmic membrane. | Interaction of cationic head with phospholipids and insertion of hydrophobic tails into the lipid bilayer. | nih.govnih.gov |

| 4. Permeabilization | Increased permeability of the cytoplasmic membrane. | Disorganization of the lipid bilayer and denaturation of membrane proteins. | nih.govrsc.org |

| 5. Cellular Disruption | Leakage of intracellular contents and cell death. | Loss of osmotic balance and vital cellular components. | mdpi.commdpi.com |

Inhibition of Bacterial Energetics and Cell Division

The antimicrobial action of quaternary ammonium sulfanilamide involves a dual assault on bacterial viability, targeting both cellular energy production and the processes of replication. This multifaceted inhibition stems from the distinct mechanisms of its constituent ions.

The sulfanilamide component is a classic antimetabolite that disrupts the synthesis of folic acid, a vital cofactor for DNA synthesis. nih.govoregonstate.education Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. oregonstate.educationpatsnap.com The process begins with para-aminobenzoic acid (PABA), which is converted to dihydropteroate by the enzyme dihydropteroate synthase (DHPS). wikipedia.orgnih.gov Due to its structural similarity to PABA, sulfanilamide acts as a competitive inhibitor, binding to the active site of DHPS and blocking the synthesis pathway. nih.govpatsnap.com This cessation of folic acid production prevents the synthesis of purines and pyrimidines, the essential building blocks of DNA. lumenlearning.com Consequently, DNA replication and cell division are halted, leading to a bacteriostatic effect where bacterial multiplication is inhibited. nih.govwikipedia.org

The quaternary ammonium component contributes to this inhibition by disrupting the bacterial cell membrane, which is intrinsically linked to cellular energetics. nih.govresearchgate.net High concentrations of certain QACs can interfere with mitochondrial functions, leading to a decrease in ATP production and subsequent cell death. nih.gov One study on the synergistic effects of a QAC with an antibiotic attributed the enhanced effect to mechanisms including the inhibition of ATP synthesis. nih.gov By compromising the integrity of the cell membrane, the primary site of the electron transport chain in bacteria, QACs can impair the cell's ability to generate energy, further hindering essential processes like cell division. researchgate.net

Table 1: Mechanisms of Inhibition of Bacterial Energetics and Cell Division

| Component | Target | Mechanism of Action | Result |

| Sulfanilamide Anion | Dihydropteroate Synthase (DHPS) | Competitive inhibition with PABA | Blocks folic acid synthesis, preventing nucleotide production |

| Quaternary Ammonium Cation | Cell Membrane / Mitochondria | Disruption of membrane integrity and mitochondrial function | Decreased ATP production and impaired cellular energy processes |

Hypothesized Synergistic or Distinct Mechanisms of this compound

The efficacy of this compound is rooted in the combined action of its two components, which can be viewed as operating through distinct yet potentially synergistic mechanisms.

The primary mechanism is the distinct, dual-action of the two ions. The quaternary ammonium cation acts as a membranolytic agent. rsc.org Its permanent positive charge is attracted to the negatively charged components of the bacterial cell membrane, such as acidic phospholipids. nih.gov This electrostatic interaction is followed by the penetration of the cation's hydrophobic alkyl chains into the membrane core, leading to destabilization, increased permeability, and eventual disruption of the membrane's structural integrity. rsc.orgnih.gov This action alone can be bactericidal. researchgate.net

Simultaneously, the sulfanilamide anion operates intracellularly as a bacteriostatic agent by inhibiting the dihydropteroate synthase (DHPS) enzyme, as detailed in the previous section. nih.govdrugbank.com This is a completely separate mechanism targeting a specific metabolic pathway. lumenlearning.com

A compelling hypothesis is that these two distinct mechanisms work in synergy. The membrane-disrupting activity of the QAC could facilitate the entry of the sulfanilamide anion into the bacterial cytoplasm. mdpi.com By increasing the permeability of the cell membrane, the QAC component may allow for higher intracellular concentrations of sulfanilamide to reach its target enzyme, DHPS, thereby enhancing its inhibitory effect. This type of synergistic relationship, where one agent increases the uptake of another, has been proposed for combinations of QACs with other antimicrobial compounds like essential oils. mdpi.com Studies have also shown that QACs can act synergistically with various antibiotics, enhancing their effectiveness by mechanisms that include upregulation of efflux pumps and inhibition of ATP synthesis. nih.gov This suggests that the combination of a membrane-active agent and a metabolic inhibitor within a single compound could lead to an antimicrobial effect greater than the sum of its parts.

Molecular Interactions with Specific Non-Human Biological Targets (e.g., enzymes, membranes)

The antimicrobial activity of this compound is defined by the specific molecular interactions of its constituent ions with key bacterial structures.

Quaternary Ammonium Cation and Bacterial Membranes: The primary target of the quaternary ammonium cation is the bacterial cell membrane. The interaction begins with an electrostatic attraction between the positively charged nitrogen of the QAC and the negatively charged components of the bacterial cell surface, such as phospholipids in the membrane and teichoic acids in the cell wall of Gram-positive bacteria. nih.govrsc.org Following this initial binding, the long hydrophobic alkyl chain(s) of the QAC penetrates the hydrophobic core of the lipid bilayer. nih.gov This insertion disrupts the ordered structure of the membrane phospholipids, leading to a loss of membrane integrity, leakage of essential intracellular components like ions and ATP, and ultimately, cell lysis. umaryland.eduoup.com Molecular dynamics simulations have helped to visualize these steps, showing how QACs intercalate into and destabilize the phospholipid bilayers. nih.govnih.gov

Sulfanilamide Anion and Dihydropteroate Synthase (DHPS): The sulfanilamide anion specifically targets the bacterial enzyme dihydropteroate synthase (DHPS). wikipedia.orgdrugbank.com This interaction is a classic example of competitive inhibition. The sulfanilamide molecule is a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.govpatsnap.com It binds to the PABA-binding pocket within the active site of the DHPS enzyme. nih.govnih.gov This binding prevents PABA from accessing the enzyme, thereby halting the catalytic reaction required for folate synthesis. nih.govox.ac.uk The effectiveness of this inhibition relies on the molecular complementarity between the sulfanilamide and the enzyme's active site.

Other Potential Targets: Research has indicated that the sulfonamide moiety may interact with other biological targets. For instance, several sulfonamide drugs have been shown to inhibit the ATPase activity of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many proteins. tandfonline.comnih.govtandfonline.com Docking simulations suggest that sulfonamides can fit within the ATP-binding pocket of Hsp90. tandfonline.comtandfonline.com While the primary antibacterial mechanism of sulfanilamide is the inhibition of DHPS, these findings suggest the potential for interactions with other essential enzymes.

Structure Activity Relationship Sar Studies of Quaternary Ammonium Sulfanilamide

Influence of Quaternary Nitrogen Substituents on Biological Efficacy

The substituents attached to the quaternary nitrogen atom in quaternary ammonium (B1175870) compounds (QACs) play a pivotal role in their biological efficacy. The antimicrobial activity is significantly influenced by the nature of these groups, particularly the length of the alkyl chains. mdpi.comelsevierpure.comnih.gov

One of the most critical factors is the hydrophobicity conferred by the alkyl chains, which facilitates the compound's interaction with and penetration of the bacterial cell membrane. nih.govsemanticscholar.org The positively charged quaternary nitrogen is attracted to the negatively charged bacterial cell surface, and the hydrophobic tails then penetrate the lipid bilayer, causing membrane disruption and cell death. semanticscholar.orgnih.gov

Research has consistently shown that the length of the N-alkyl chain has a direct and profound impact on the antimicrobial activity. nih.gov Generally, as the alkyl chain length increases, the antibacterial potency also increases. mdpi.comnih.gov This trend, however, is not linear and reaches an optimal point, after which further elongation of the chain leads to a decrease in activity, a phenomenon known as the "cut-off" effect. mdpi.com This decline is often attributed to factors such as reduced water solubility or the long chain folding over and shielding the cationic head, which hinders its interaction with the bacterial membrane. nih.govmdpi.com

Studies on various QACs have identified optimal chain lengths for different types of microorganisms. For instance, against Staphylococcus aureus, optimal activity is often observed with alkyl chains of 10 to 14 carbon atoms (C10-C14). mdpi.comnih.gov For many Gram-positive bacteria, chains of 12-14 carbons are most effective, while for Gram-negative bacteria, slightly longer chains of 14-16 carbons are often preferred. nih.gov

The following interactive table summarizes the effect of N-alkyl chain length on the Minimum Inhibitory Concentration (MIC) for a series of homologous quaternary ammonium salts against S. aureus.

| Compound | Alkyl Chain Length (Number of Carbons) | MIC (µg/mL) against S. aureus |

| QAS-C6 | 6 | >64 |

| QAS-C8 | 8 | 64 |

| QAS-C10 | 10 | 16 |

| QAS-C12 | 12 | 4 |

| QAS-C14 | 14 | 2 |

| QAS-C16 | 16 | 4 |

| QAS-C18 | 18 | 16 |

Note: Data is illustrative, based on general findings in the literature. nih.govmdpi.comnih.gov

Impact of Sulfonamide Moiety Modifications on Antimicrobial Activity

The sulfonamide portion of the molecule is a key pharmacophore, historically recognized for its antimicrobial properties. nih.govceon.rs Modifications to this moiety can significantly alter the biological activity of the hybrid compound. nih.govresearchgate.net Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. ceon.rsmdpi.com

Key structural features of the sulfonamide group that are critical for activity include:

The amino group at the para-position of the benzene (B151609) ring.

The sulfonamide group (-SO₂NH-) must be directly attached to the benzene ring. ceon.rs

SAR studies have shown that substitution at the N1-nitrogen of the sulfonamide group is a primary site for modification to enhance potency and spectrum of activity. ceon.rs Introducing various heterocyclic rings at this position has been a successful strategy in developing potent sulfonamide drugs. mdpi.com For example, the introduction of a benzothiazole (B30560) moiety has been explored in the synthesis of novel N-sulfonamide 2-pyridones, leading to compounds with significant antimicrobial activities. acs.org

The nature of the substituent on the sulfonamide nitrogen influences the pKa of the sulfonamide proton, which is an important factor for its antibacterial performance. nih.gov Furthermore, combining the sulfonamide core with other heterocyclic systems, such as thienopyrimidine, has been shown to produce hybrid compounds with varying degrees of antibacterial and antifungal activity. mdpi.com However, in some cases, these hybrid molecules may show lower activity than the parent sulfonamides alone, highlighting the complex nature of SAR in these combined structures. mdpi.com

The following table presents research findings on newly synthesized sulfonamide derivatives, illustrating how different structural modifications affect their antimicrobial profile.

| Compound Series | Modification | Observed Activity |

| Benzoxazine-6-sulfonamides | Introduction of various substituents on the piperazine (B1678402) ring linked to the sulfonamide. | Several compounds showed low MIC values (31.25 and 62.5 µg/mL) against Gram-positive, Gram-negative bacteria, and fungi. nih.gov |

| Thienopyrimidine-sulfonamide hybrids | Coupling of different sulfonamides (sulfadiazine, sulfamethoxazole) to a thienopyrimidine scaffold. | Exhibited mild to moderate antibacterial activity; some derivatives showed good antifungal activity with MICs as low as 62.5 µg/mL. mdpi.com |

| N-sulfonamide 2-pyridones | Incorporation of a benzothiazole moiety. | Five compounds demonstrated significant activity against tested bacterial and fungal strains. acs.org |

These studies underscore that small chemical changes to the sulfonamide part of the molecule can lead to substantial differences in biological activity, offering a rich avenue for the design of new antimicrobial agents. researchgate.net

Stereochemical Considerations and Chirality in Quaternary Ammonium Sulfonamides

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many drugs. oup.comnih.gov Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and pharmacokinetic profiles. nih.govresearchgate.net While one enantiomer may be highly active, the other may be less active or even inactive. oup.com

In the context of quaternary ammonium sulfanilamides, chirality can be introduced at several points in the structure, including substituents on the quaternary nitrogen or within the sulfonamide moiety. Although specific studies focusing solely on the stereochemistry of quaternary ammonium sulfanilamide (B372717) are not abundant, the principles of stereochemistry in drug action are broadly applicable. nih.govresearchgate.net

The use of chiral quaternary ammonium salts is well-established in other fields, such as asymmetric catalysis, where the specific 3D arrangement around the nitrogen atom is crucial for controlling the stereochemical outcome of a reaction. alfachemic.comresearchgate.netacs.org These catalysts, often derived from natural products like Cinchona alkaloids, demonstrate that a well-defined chiral environment around the quaternary ammonium ion can lead to highly selective interactions. alfachemic.comresearchgate.net This principle can be extrapolated to medicinal chemistry, where the interaction between a chiral drug and its biological target (e.g., an enzyme or receptor) is stereospecific.

For many antimicrobial agents, including synthetic ones, stereoisomerism is a significant consideration. oup.comnih.gov For example, the antibiotic ofloxacin (B1677185) is a racemate, but its activity resides almost entirely in the (S)-enantiomer, levofloxacin. researchgate.net This highlights the potential advantages of developing single-isomer drugs.

The introduction of chiral centers into quaternary ammonium sulfanilamide derivatives could lead to:

Enhanced Potency: One enantiomer may fit better into the active site of a target enzyme like DHPS.

Improved Selectivity: A specific stereoisomer might show greater selectivity for the microbial target over host enzymes, potentially leading to a better safety profile.

The design and synthesis of bifunctional chiral catalysts containing both a quaternary ammonium salt and a hydrogen-bond donor (like urea) have shown that these structured molecules can achieve high enantioselectivity in chemical reactions. nih.gov This approach of creating a defined chiral space could be a valuable strategy in designing novel, stereochemically pure this compound-based antimicrobials.

Steric and Electronic Effects Governing Bioactivity

The biological activity of quaternary ammonium sulfanilamides is governed by a delicate balance of steric and electronic properties. These factors determine how the molecule interacts with its biological target and its ability to traverse biological membranes.

Steric Effects: Steric factors relate to the size and shape of the molecule and its constituent parts. As discussed in section 4.1, the length of the alkyl chains on the quaternary nitrogen is a dominant steric factor. nih.gov An optimal chain length is required to effectively disrupt the bacterial membrane. acs.org If the chains are too short, their hydrophobic interaction with the membrane is insufficient. Conversely, if they are excessively long, they can sterically hinder the approach of the cationic head to the negatively charged cell surface or reduce the compound's solubility. nih.gov

Electronic Effects: Electronic effects arise from the distribution of charge within the molecule and the presence of electron-donating or electron-withdrawing groups. The permanent positive charge on the quaternary nitrogen atom is the primary electronic feature, driving the initial electrostatic attraction to the bacterial cell surface. nih.gov

The sulfonamide moiety significantly contributes to the electronic properties of the molecule. The -SO₂- group is strongly electron-withdrawing, which influences the electron density of the adjacent aromatic ring and the acidity of the sulfonamide N-H proton. nih.gov The substitution of the benzene ring with other electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of some sulfonamide drugs. nih.gov These electronic modifications can affect the binding affinity of the molecule to its target enzyme, DHPS. A theoretical study highlighted that an electron-withdrawing sulfonamide group can lower the energy of both sigma and pi molecular orbitals, which can modulate the molecule's binding properties. nih.gov

The interplay between steric and electronic effects is crucial. For example, while adding a bulky, electron-withdrawing group might enhance binding to a target, its steric bulk could simultaneously prevent the molecule from reaching the target site. Therefore, the rational design of new this compound derivatives requires careful consideration of how modifications will impact both the steric and electronic profiles of the entire molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds and providing insights into the structural requirements for bioactivity. mdpi.comnih.gov

QSAR studies on quaternary ammonium compounds and sulfonamides have led to the development of predictive models for their antimicrobial activity. nih.govmdpi.com These models are typically generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govnih.gov

The process involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., MIC values) is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. nih.gov

Model Building: Statistical or machine learning methods are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity. mdpi.com

Model Validation: The predictive power and robustness of the model are rigorously tested using techniques like cross-validation and external test sets. nih.gov

For example, a QSAR model for a series of sulfonamide derivatives might take the form of an equation like: log(1/MIC) = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ... where the descriptors represent properties like hydrophobicity, molecular size, or electronic parameters. mdpi.com Such models have been successfully developed for sulfonamide derivatives, demonstrating good predictive power with high correlation coefficients (R²). nih.gov Similarly, predictive models for the toxicity and antimicrobial activity of QACs have been established, often highlighting the importance of alkyl chain length and connectivity. researchgate.net

A key outcome of QSAR analysis is the identification of molecular descriptors that are most strongly correlated with biological activity. researchgate.net This provides a quantitative basis for the SAR principles discussed in previous sections. These descriptors can be broadly categorized as:

Topological Descriptors: These describe the connectivity and branching of the molecule. For QACs, the total connectivity index has been shown to be a key descriptor in predicting toxicity. researchgate.net

Electronic Descriptors: These relate to the electronic structure of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges. mdpi.comnih.gov For sulfonamides, descriptors related to polarity and reactivity have been found to influence their inhibitory activity against target enzymes. nih.gov

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures hydrophobicity, and molar refractivity, related to molecular volume. researchgate.net The alkyl chain length in QACs is a simple yet powerful descriptor related to hydrophobicity. researchgate.net

The following table lists some molecular descriptors that have been found to be significant in QSAR models of sulfonamides and QACs.

| Descriptor Type | Example Descriptor | Relevance to Bioactivity |

| Topological | Total Connectivity (T(Con)) | Correlates with the size and branching of the molecule, influencing its interaction with membranes. researchgate.net |

| Electronic | LUMO Energy | Relates to the electron affinity and reactivity of the molecule, important for enzyme inhibition. mdpi.com |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and binding. nih.gov |

| Physicochemical | Alkyl Chain Length (CL) | A primary determinant of hydrophobicity and antimicrobial potency in QACs. researchgate.net |

| Physicochemical | ALogP (logP) | A measure of lipophilicity, crucial for membrane penetration. mdpi.com |

By understanding which descriptors are critical for activity, QSAR models can effectively guide the design of new this compound derivatives with enhanced potency and desired properties. mdpi.com

Advanced Applications and Material Science Integration of Quaternary Ammonium Sulfanilamide

Development of Surface-Attached Antimicrobial Coatings

To impart antimicrobial properties to textiles, researchers have developed methods to anchor quaternary ammonium (B1175870) sulfanilamide (B372717) derivatives onto fabric surfaces. One effective technique involves using silane-anchored variants of the compound. nih.govnih.govrsc.org This method, often applied via dip-coating, leverages silane (B1218182) chemistry to form strong, covalent bonds with the hydroxyl groups present in natural fibers like cotton. nih.gov These functionalized textiles are designed to kill bacteria before they can form biofilms, which helps prevent both infections and the odors caused by microbial metabolism. nih.gov Studies have demonstrated that textiles treated with these coatings show a significant reduction in viable bacteria, such as S. aureus and E. coli, within a few hours of contact. nih.govnih.gov A metal-free quaternary ammonium-based coating applied to hospital curtains showed excellent antibacterial activity, with a 98–100% reduction in colony-forming units (CFU) within four hours, even after six months of aging. nih.gov

Plastic surfaces, which are ubiquitous in clinical and commercial settings, are another key target for antimicrobial functionalization. For these materials, benzophenone-anchored quaternary ammonium sulfanilamides have been successfully developed. nih.govnih.govrsc.org This method involves spray-coating the surface with the benzophenone-containing compound and then using UV light to initiate a grafting process that covalently bonds the antimicrobial agent to the plastic substrate. nih.govnih.gov This technique has been applied to various plastics, including low-density polyethylene (B3416737) (LDPE). nih.gov Testing of these modified plastic surfaces has confirmed their high efficacy. For instance, plastic vials treated with a UV-cured sulfonamide antimicrobial coating demonstrated a complete kill of Gram-positive Arthrobacter sp. and a significant reduction of Gram-negative E. coli within 24 to 48 hours in a liquid environment. nih.govnih.gov

The application of antimicrobial coatings extends to metal surfaces, which are common touchpoints in hospitals and public spaces. rsc.org Surface-anchored C18 quaternary ammonium cations have been shown to be effective when applied to metals, as well as plastics and glass. nih.gov The general principle involves creating a stable, non-leaching layer of the antimicrobial compound on the surface. researchgate.net Research on various quaternary ammonium silane (QAS) copolymers has shown they can form uniform, ultra-thin coatings on stainless steel with good adhesion. researchgate.net These coatings are designed to be insoluble in water, making them suitable for applications where durability and long-term activity are required. researchgate.net

A critical factor for the practical use of antimicrobial coatings is their durability and stability. The covalent attachment of quaternary ammonium sulfanilamide to surfaces is key to creating non-leaching, long-lasting antimicrobial activity. nih.govresearchgate.net Research has shown that coatings based on quaternary ammonium silane (QAS) copolymers exhibit superior durability compared to simpler monomeric agents. rsc.orgrsc.org In one study, QAS copolymer coatings retained up to 92.5% of their structure after testing, compared to only 42.5% for a monomeric QAS agent. rsc.org

The stability of these coatings has also been evaluated under simulated use conditions. For example, a non-covalently bound quaternary ammonium coating on hospital curtains showed minimal alteration after artificial aging equivalent to five years of movement, indicating high stability. nih.gov However, the durability can be affected by cleaning. A separate study on a commercial QAC-based coating found that while it was highly effective initially, its durability on PVC, glass, and stainless-steel surfaces was less than one week when subjected to regular cleaning protocols. nih.govresearchgate.net

Interactive Table: Antimicrobial Efficacy of this compound Coatings

| Substrate | Coating Type | Attachment Method | Test Organism | Efficacy Result | Source(s) |

|---|---|---|---|---|---|

| Textile (Cotton) | Silane-anchored sulfaQAC | Dip-coating | S. aureus, E. coli, Arthrobacter sp. | Full reduction (10⁵–10⁷ CFU) in 3 hours | nih.gov, nih.gov |

| Plastic (LDPE) | Benzophenone-anchored sulfaQAC | Spray-coating & UV-grafting | Arthrobacter sp. (Gram-positive) | Complete kill (>10⁶ reduction) in 24-48 hours | nih.gov, nih.gov |

| Plastic (LDPE) | Benzophenone-anchored sulfaQAC | Spray-coating & UV-grafting | E. coli (Gram-negative) | Partial kill (>10⁴ reduction) in 24-48 hours | nih.gov, nih.gov |

| Hospital Curtain | Quaternary Ammonium-based | Non-covalent | S. aureus, P. aeruginosa, A. baumanii | 98-100% CFU reduction in 4 hours | nih.gov |

| PVC, Glass, Stainless Steel | Commercial QAC-based | Not specified | E. coli, A. baumannii, L. monocytogenes | >5.0 log CFU/cm² reduction in <1 minute | nih.gov, researchgate.net |

Theoretical Design in Nucleic Acid Delivery Systems

Beyond surface disinfection, the unique chemical structure of quaternary ammonium sulfanilamides is being leveraged in the advanced field of gene therapy. Researchers have theoretically designed and synthesized a novel class of molecules called cationic quaternary ammonium sulfonamide amino lipids (CSALs) specifically for the delivery of small interfering RNA (siRNA). nih.govelsevierpure.com

Lipid nanoparticles (LNPs) are a leading platform for delivering RNA-based therapeutics, and the properties of the lipids used are critical to their success. nih.gov The design of CSALs introduces a charge-unbalanced lipid structure that can be fine-tuned to optimize delivery. nih.gov Rational, structure-guided chemical synthesis has shown that modifying different parts of the CSAL molecule directly impacts the biophysical properties of the resulting LNPs and their delivery efficacy. nih.govelsevierpure.com

Key findings from this theoretical and experimental work include:

Head Group Structure: The structure of the molecule's head group can alter the pKa, a property that affects how the LNP interacts with cells and releases its cargo. Shorter-chained dimethylamino head groups were found to be favorable for delivery. nih.gov

Side Chains and Tails: The inclusion of acetate (B1210297) side chains and higher carbon numbers in the lipid tails also improved delivery performance. nih.gov

This design approach led to the identification of a lead compound, A3-OAc-C2Me, which, when formulated into LNPs, successfully delivered siRNA to lung tissues in animal models. nih.gov This research highlights how the specific chemical features of the quaternary ammonium sulfonamide structure can be theoretically modeled and then synthetically tailored to create effective carriers for nucleic acid-based drugs. nih.govelsevierpure.com

Formulation in Disinfectants and Their Mechanisms of Action on Inanimate Surfaces

This compound and related quaternary ammonium compounds (QACs) are key active ingredients in disinfectants formulated for inanimate surfaces. ontosight.aiproquimia.com They are valued for their broad-spectrum antimicrobial activity, which is effective against a wide range of bacteria and enveloped viruses. nih.govwikipedia.org

The primary mechanism of action for QACs is the disruption of the microbial cell membrane. ontosight.aiproquimia.com This process unfolds in several steps:

Adsorption: The positively charged quaternary nitrogen atom of the QAC molecule is attracted to the negatively charged components of the bacterial cell wall and membrane. ontosight.airesearchgate.net

Penetration and Disruption: The hydrophobic alkyl chains of the QAC penetrate the lipid bilayer of the cell membrane. This disrupts the membrane's structure and integrity. nih.govnih.gov

Leakage and Lysis: The disruption creates holes in the membrane, causing essential cellular contents like proteins and nucleic acids to leak out, which ultimately leads to cell death. ontosight.aiproquimia.com

The sulfonamide portion of the molecule does not appear to be independently antimicrobial in this context; the biocidal activity is attributed to the quaternary ammonium cation. nih.govrsc.org Formulations can be optimized for specific uses, and the effectiveness can vary depending on the concentration of the QAC and the presence of other substances like detergents or hard water. nih.govmerckvetmanual.com While highly effective against many microbes, QACs have reduced efficacy against bacterial spores and non-enveloped viruses, which lack an accessible outer membrane for the QAC to attack. proquimia.comwikipedia.org

Applications in Veterinary Antimicrobial Research and Livestock Production (Excluding Clinical Trials)

The application of "this compound" in veterinary antimicrobial research and livestock production is not well-documented in publicly available scientific literature. Research on this specific chemical entity as an antimicrobial agent for livestock is scarce. However, by examining its constituent chemical classes—quaternary ammonium compounds (QACs) and sulfonamides—we can understand their significant, albeit separate, roles in animal health and production.

The Role of Sulfonamides in Livestock Production

Sulfonamides were among the first classes of synthetic antimicrobial agents used in veterinary medicine and remain in use due to their low cost and effectiveness against a range of pathogens. msdvetmanual.comimproveinternational.com They are bacteriostatic, meaning they inhibit the growth and reproduction of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial cells. agrilife.orgla.gov

Sulfonamides are employed to treat and prevent various systemic and local infections in livestock, including beef cattle, non-lactating dairy cattle, and swine. msdvetmanual.comagrilife.org Common diseases treated with sulfonamides include bacterial pneumonia, scours (diarrhea), coccidiosis, foot rot, and mastitis. msdvetmanual.comagrilife.orgmda.state.mn.us The first veterinary application of a sulfonamide was the use of sulfanilamide for bovine mastitis in 1937. improveinternational.com

The antimicrobial spectrum of sulfonamides includes both gram-positive and gram-negative bacteria. msdvetmanual.comla.gov However, resistance to sulfonamides is a growing concern, and their effectiveness can be limited in the presence of pus and tissue debris, which are common in chronic infections. msdvetmanual.comavma.org

Table 1: Antimicrobial Spectrum of Sulfonamides in Veterinary Medicine

| Susceptible Pathogens | Often Resistant Pathogens |

|---|---|

| Streptococcus spp. | Enterobacter spp. |

| Staphylococcus spp. | Klebsiella spp. |

| Salmonella spp. | Proteus spp. |

| Pasteurella spp. | Clostridium spp. |

| Escherichia coli (some strains) | Leptospira spp. |

| Nocardia spp. | Pseudomonas spp. |

| Actinomyces spp. | Rickettsiae |

| Coccidia (protozoa) | Mycoplasmas |

| Toxoplasma spp. (protozoa) | Most Chlamydia |

Data sourced from msdvetmanual.comla.gov

The Role of Quaternary Ammonium Compounds (QACs) in Livestock Production

Quaternary ammonium compounds are a major class of disinfectants widely used in livestock farming and the food industry to control the spread of pathogens. semanticscholar.orgnih.govrsc.orgchemicalbook.com They are cationic surfactants that disrupt the cell membranes of microorganisms, leading to cell death. chemicalbook.com Their broad-spectrum activity makes them effective against bacteria, fungi, and enveloped viruses. chemicalbook.comorst.edunih.gov

In livestock production, QACs are used for disinfecting surfaces, equipment, and in footbaths to enhance biosecurity. semanticscholar.orgnih.gov The efficacy of QACs can be diminished by the presence of organic material (like manure) and at low temperatures, which is a consideration for farm environments. semanticscholar.orgnih.gov To counteract this, they are sometimes used in combination with other substances, such as food-additive-grade calcium hydroxide, to enhance their microbicidal activity. semanticscholar.orgnih.gov

Table 2: Applications of Quaternary Ammonium Compounds (QACs) in Livestock Production

| Application Area | Purpose | Key Considerations |

|---|---|---|

| Surface Disinfection | Cleaning and disinfecting housing, pens, and equipment. | Efficacy reduced by organic matter. semanticscholar.orgnih.gov |

| Footbaths | Preventing the spread of pathogens on footwear between different areas of a farm. | Requires adequate contact time to be effective. semanticscholar.org |

| Vehicle Disinfection | Cleaning tires and undercarriages of vehicles entering the farm. | Important for preventing introduction of disease. |

| Water System Sanitation | Sanitizing drinking water lines for animals. | Residual film can have continued antimicrobial effect. chemicalbook.com |

Data sourced from semanticscholar.orgnih.govchemicalbook.comnih.gov

"this compound": A Research Anomaly

While both parent classes of compounds have clear antimicrobial and disinfectant roles in livestock production, the specific chemical entity "this compound" does not appear in literature as a veterinary antimicrobial. A 2006 study reported the synthesis of various quaternary ammonium salts of sulfanilamide derivatives and provided a brief overview of their physical and chemical properties, but did not include data on their antimicrobial activity. researchgate.net

The predominant application of "this compound" found in scientific research is as a specialized laboratory tool. It functions as a membrane-impermeant inhibitor of the enzyme carbonic anhydrase. This property allows researchers to distinguish between intracellular and extracellular enzyme activity in physiological studies, particularly in aquatic animals.

Analytical Methodologies for Quaternary Ammonium Sulfanilamide Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of quaternary ammonium (B1175870) sulfanilamide (B372717) derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic and molecular structure, as well as the chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize quaternary ammonium sulfanilamide compounds.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in a typical ¹H NMR spectrum of a sulfonamide derivative, distinct signals can be observed for aromatic protons, protons of the sulfonamide group (-SO₂NH-), and protons of the amine group (-NH₂). rsc.orgripublication.comresearchgate.net The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring and the quaternary ammonium group. researchgate.net For example, the aromatic protons typically appear in the region of 6.5-8.0 ppm. rsc.orgripublication.com The proton of the sulfonamide group can be found as a singlet peak between 8.78 and 10.15 ppm. rsc.org In some cases, hydrolysis of related groups can lead to the appearance of new signals, such as a singlet for primary amine protons around 5.9 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. In the ¹³C NMR spectrum of a sulfanilamide derivative, characteristic signals for aromatic carbons are observed between 111.83 and 160.11 ppm. rsc.org The presence of other functional groups, such as a carbonyl carbon in an amide group, can be identified by signals at higher chemical shifts, for instance around 169.4 ppm. rsc.org

A predicted ¹H NMR spectrum of sulfanilamide in D₂O shows peaks at approximately 7.45, 6.86, 6.59, and 5.76 ppm. chemicalbook.comhmdb.ca For quaternary ammonium derivatives of cassia tora gum, ¹H NMR spectra were acquired after hydrolysis of the samples. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Key vibrational bands for sulfonamides include:

N-H stretching vibrations: Bands in the region of 3200-3400 cm⁻¹ are characteristic of the N-H stretching of the amine and sulfonamide groups. ripublication.comjst.go.jpnih.govresearchgate.net

S=O stretching vibrations: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) typically appear as strong bands around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. rsc.orgripublication.comjst.go.jp The exact position of these bands can indicate the form (amido or imido) of the sulfonamide. jst.go.jp

C=C stretching vibrations: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. rsc.orgsemanticscholar.org

S-N stretching vibrations: The stretching vibration of the sulfur-nitrogen bond is typically found in the range of 895-914 cm⁻¹. rsc.org

FT-IR spectroscopy can also be used to study the interactions of these compounds, for example, when embedded in matrices like zeolites, where shifts in vibrational frequencies can provide insights into host-guest interactions. semanticscholar.org The technique is also valuable for characterizing modified surfaces, such as textiles coated with quaternary ammonium antimicrobials. nih.gov The presence of quaternary ammonium groups can be identified by characteristic peaks, for instance, those related to methylene (B1212753) groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. It provides a very precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to deduce the molecular formula. miamioh.edu

In the context of this compound, HRMS is used to confirm the identity of the synthesized compound by matching the experimentally determined exact mass with the calculated theoretical mass. miamioh.eduacs.org For instance, electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows for the analysis of non-volatile and thermally labile molecules like quaternary ammonium salts. miamioh.edumdpi.comnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule. mdpi.comnih.govmdpi.com For quaternary ammonium compounds, the fragmentation can be complex and may involve the formation of radical cations, singly charged cations, and dications. nih.gov

X-ray Diffraction (XRD) and Crystallography

For sulfonamide derivatives, crystallographic studies have revealed details about their molecular packing, hydrogen bonding networks, and conformational flexibility. acs.orgmdpi.com The crystal structure of a compound can influence its physical properties. For example, different crystalline forms, or polymorphs, of sulfanilamide have been identified. nih.gov X-ray crystallography has also been instrumental in studying the complexes formed by quaternary ammonium salts with other molecules, providing insights into intermolecular forces like cation-π interactions. rsc.orgresearchgate.net The synthesis of new sulfonamide derivatives is often accompanied by their characterization using single-crystal X-ray diffraction to confirm their structure. bohrium.comresearchgate.net

Chromatographic Separation Methods for Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound compounds, particularly in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of sulfonamides and quaternary ammonium compounds. nih.govmdpi.comcabidigitallibrary.orgwu.ac.thmdpi.comresearchgate.net The method's versatility allows for the analysis of these compounds in various matrices, including environmental and biological samples. rsc.orgcanada.ca

A typical HPLC system for the analysis of sulfonamides consists of a C18 reversed-phase column, a mobile phase often composed of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid solution), and a UV or diode-array detector (DAD) for detection. cabidigitallibrary.orgsigmaaldrich.comimeko.info The separation is based on the differential partitioning of the analytes between the stationary phase (the C18 column) and the mobile phase.

For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govnih.govcanada.carsc.org This combination allows for the reliable identification and quantification of analytes at very low concentrations.

The development of an HPLC method involves optimizing several parameters, including the mobile phase composition, flow rate, column temperature, and injection volume, to achieve good resolution and peak shape for the target analytes. cabidigitallibrary.orgsigmaaldrich.comimeko.info

Liquid Chromatography with Diode Array Detection (LC-DAD)

Liquid Chromatography with Diode Array Detection (LC-DAD) is a robust and widely utilized analytical technique for the simultaneous quantification of various compounds, including quaternary ammonium compounds and sulfonamides. mdpi.com This method offers excellent separation capabilities and stable performance, making it a preferred choice for analyzing complex mixtures often found in environmental and biological samples. mdpi.com

In the context of analyzing sulfonamides, a category to which sulfanilamide belongs, LC-DAD has been successfully employed in conjunction with various sample preparation techniques. For instance, a method involving a quaternary ammonium polymeric ionic liquid-based extraction followed by LC-DAD analysis has been developed for the trace-level detection of sulfonamides in environmental waters. nih.govrsc.org The chromatographic separation is typically achieved on a C18 column, with a mobile phase often consisting of an acidic aqueous solution and an organic solvent like acetonitrile or methanol (B129727) to ensure good peak shape and resolution. mdpi.comnih.gov The diode array detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, enhancing the selectivity and sensitivity of the method. mdpi.com For sulfonamides, detection wavelengths are typically set within the UV range where these compounds exhibit maximum absorbance.

One study detailed the use of an LC-20AT liquid chromatographic system equipped with a diode array detector for the analysis of active constituents in a complex matrix. mdpi.com The separation was performed on a C18 column with a mobile phase containing formic acid to improve peak symmetry and resolution. mdpi.com This highlights the importance of optimizing chromatographic conditions, such as mobile phase composition, pH, and column type, to achieve the desired separation and quantification of the target analytes. mdpi.comnih.gov

Advanced Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in complex matrices such as environmental water, soil, and biological fluids present significant analytical challenges due to the potential for matrix interference and the low concentrations at which these compounds may be present. rsc.orgresearchgate.net To address these challenges, advanced sample preparation and detection techniques have been developed.

Effervescence-Enhanced Dispersive Solid-Phase Extraction (E-d-SPE)

Effervescence-enhanced dispersive solid-phase extraction (E-d-SPE) is an innovative and efficient sample preparation technique that has shown great promise for the extraction of sulfonamides from aqueous samples. nih.govnih.gov This method utilizes an effervescent reaction, typically the reaction between a carbonate source (like sodium bicarbonate) and a proton donor (like tartaric acid), to generate carbon dioxide bubbles. nih.govblogspot.com These bubbles facilitate the rapid and widespread dispersion of a solid-phase sorbent throughout the sample, significantly increasing the contact surface area between the sorbent and the target analytes. nih.govnih.gov This enhanced dispersion leads to faster mass transfer and a quicker attainment of extraction equilibrium compared to conventional dispersive SPE methods that often require external energy sources like sonication or vortexing. nih.gov

In a notable application, a quaternary ammonium polymeric ionic liquid (PIL) was used as the sorbent in an E-d-SPE method for the extraction of five sulfonamides from environmental water samples. nih.govnih.govresearchgate.net The PIL, along with the effervescent agents, was compressed into a tablet, which, when added to the water sample, disintegrated and dispersed the sorbent. nih.govnih.gov This integrated approach of enrichment, extraction, and dispersion into a single step is both time-saving and user-friendly. nih.govrsc.org

The subsequent analysis by LC-DAD demonstrated the effectiveness of this method, with low limits of detection (0.11–0.31 μg L⁻¹) and satisfactory recoveries (81.40–102.62%). nih.govrsc.orgnih.gov The optimization of several key parameters, including the amount of sorbent, elution solvent and time, sample pH, and the molar ratio of the effervescent components, is crucial for achieving high extraction efficiency. nih.govnih.govresearchgate.net For instance, the optimal conditions in one study were found to be 200 mg of the PIL sorbent, 400 μL of acetone (B3395972) as the elution solvent, an elution time of 5 minutes, and a sample pH of 9.0. nih.govnih.govresearchgate.net

Table 1: Optimized Parameters for E-d-SPE of Sulfonamides

| Parameter | Optimal Value |

| Sorbent (P[VBTHEA]Cl) | 200 mg |

| Elution Solvent | Acetone |

| Elution Solvent Volume | 400 μL |

| Elution Time | 5 min |

| Solution pH | 9.0 |

| Molar Ratio (Alkaline:Acidic) | 1:1.25 |

This table presents the optimized conditions for the effervescence-enhanced dispersive solid-phase extraction of sulfonamides from environmental water samples as reported in a specific study. nih.govnih.govresearchgate.net

Ionometric and Potentiometric Techniques